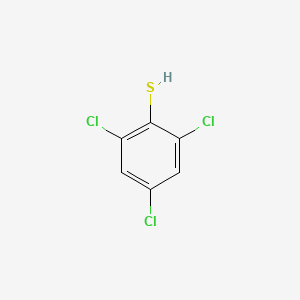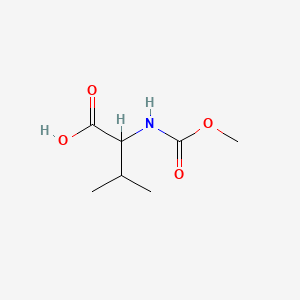
3-Ethyl-4-methylaniline
Descripción general
Descripción
3-Ethyl-4-methylaniline, also known as 3-EAM, is an aromatic amine compound with a molecular weight of 109.17 g/mol. It is a colorless liquid with a strong odor, and is soluble in organic solvents. 3-EAM is used as an intermediate in the manufacture of dyes, pharmaceuticals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers.
Aplicaciones Científicas De Investigación
Antibacterial Activity
3-Ethyl-4-methylaniline (EMAU) compounds have shown promise in inhibiting bacterial DNA polymerase IIIC and the growth of Gram-positive bacteria in culture. These compounds, particularly those with moderately polar substituents, demonstrated potent antibacterial activity against Gram-positive organisms, with some protecting mice from lethal infections caused by S. aureus (Zhi et al., 2005).
Chromatographic Analysis
Thin-layer chromatographic (TLC) systems have been developed for separating 4-substituted N-ethyl-N-methylanilines and their derivatives. These systems, along with various detection systems, are valuable for identifying and separating complex mixtures of tertiary aromatic amines and their N-oxides (Damani et al., 1978).
Chemical Synthesis
In chemical synthesis, this compound has been utilized in the catalytic [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines, showcasing its role in creating complex organic compounds with potential applications in various industries (Zhu et al., 2003).
Study of Metabolic Processes
The metabolism of N-ethyl-N-methylaniline in rabbit liver microsomes has been studied, shedding light on the metabolic pathways and transformations of such compounds in biological systems. This research is crucial for understanding the interaction and impact of these compounds within living organisms (Gorrod et al., 1975).
Material Science Applications
This compound has been involved in the synthesis of conductive polymers, particularly in the electrochemical polymerization processes. These materials have significant applications in electronics and materials science (D'aprano et al., 1992).
Biological Studies
In biological studies, compounds like 3-ethyl-4-methylpentanol, closely related to this compound, have been identified as critical components in the sex pheromones of certain ant species, indicating its role in chemical communication and biological processes (Castracani et al., 2008).
Environmental Microbiology
This compound is a key intermediate in the microbial degradation of certain herbicides, highlighting its importance in environmental microbiology and bioremediation studies (Dong et al., 2015).
Mecanismo De Acción
The mechanism of action for the methylation of anilines involves a multistep reaction sequence starting from easily accessible and often inexpensive alcohols . Using a transition metal catalyst, the alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation .
Safety and Hazards
The safety data sheet for 3-Ethyl-4-methylaniline indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335, H412 . These represent various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation, and harmful to aquatic life with long lasting effects .
Direcciones Futuras
Propiedades
IUPAC Name |
3-ethyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-6-9(10)5-4-7(8)2/h4-6H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPYKGJAQCIPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551805 | |
| Record name | 3-Ethyl-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104715-64-2 | |
| Record name | 3-Ethyl-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 3-ethyl-4-methylaniline into the uracil scaffold affect the antibacterial activity of the resulting compounds?
A: The research demonstrates that incorporating this compound at the 6-position of the uracil ring is crucial for the inhibitory activity against bacterial DNA polymerase IIIC (pol IIIC) and the growth of Gram-positive bacteria. [] The study synthesized a series of 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAUs) and found that many acted as potent competitive inhibitors of pol IIIC, a key enzyme in bacterial DNA replication. The presence of this compound, along with specific 3-substituents on the uracil ring, was essential for this inhibitory activity and the observed antibacterial effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




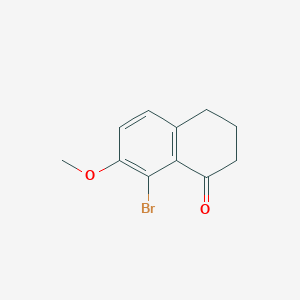


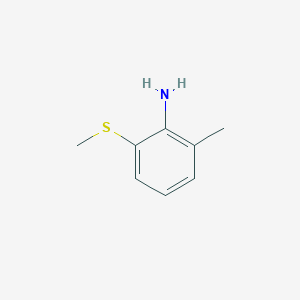
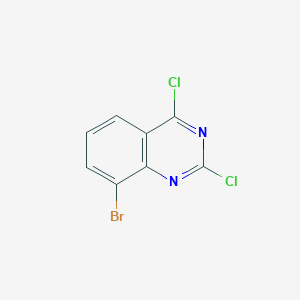

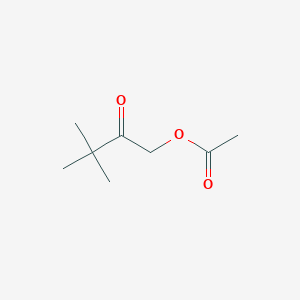
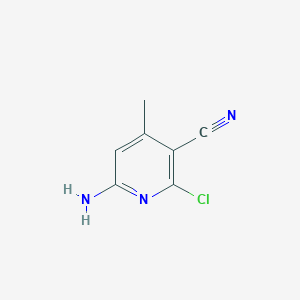
![Pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B1282588.png)

